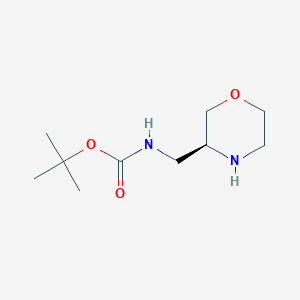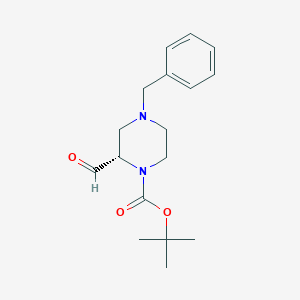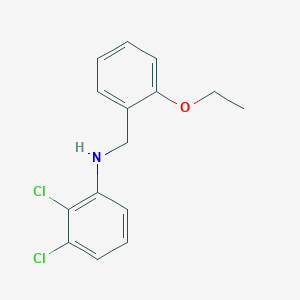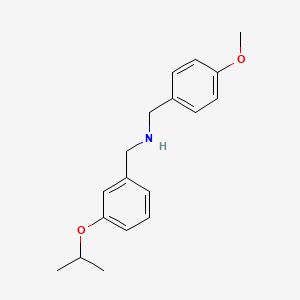![molecular formula C9H6N4OS2 B1437384 2-氨基-7-(2-噻吩基)[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮 CAS No. 941868-74-2](/img/structure/B1437384.png)
2-氨基-7-(2-噻吩基)[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮
描述
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, also referred to as TTP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential application in various fields such as drug development and materials science. The IUPAC name for this compound is 2-amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one .
Molecular Structure Analysis
The molecular structure of TTP can be represented by the InChI code: 1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14) . This compound has a molecular weight of 250.3 g/mol.科学研究应用
合成和生物活性
- 合成了一系列新型的 2-(N-吡咯烷基、N-哌啶基或 N-吗啉基)-7-苯基(α-呋喃基或 α-噻吩基)-[1,3]噻唑并[4,5-d]哒嗪酮,显示出体内镇痛和抗炎活性。使用 1H-NMR、13C-NMR 光谱和液相色谱-质谱对这些化合物进行了表征 (Demchenko 等,2015).
杂环体系开发
- 1-氨基呋喃(噻吩)[2,3-b]吡啶-2-羧酸乙酯与苯甲酰异硫氰酸酯反应形成硫脲衍生物,从而合成含有噻唑[3,2-a]嘧啶和嘧啶并[2,1-b]噻嗪部分的新型杂环体系,对金黄色葡萄球菌显示出有希望的抗菌活性 (Sirakanyan 等,2015).
镇痛活性
- 通过用 N-取代的氯代乙酰胺进行烷基化,由 7-(2-呋喃基)-2-吡咯烷基-1-基[1,3]噻唑并[4,5-d]哒嗪-4(5H)-酮合成了一系列新的 [1,3]噻唑并-[4,5-d]哒嗪-4(5H)-酮。这些化合物在“热板”和“醋酸痉挛”等模型的体内试验中显示出更强的镇痛作用,表明给电子体取代基在增强镇痛活性中的潜力 (Demchenko 等,2012).
抗肿瘤和抗惊厥特性
- 研究开发了合成新杂环体系的方法,包括噻吩并[3,2-d]噻唑(噻嗪、噻氮卓)[3,2-a]嘧啶的缩合衍生物,并评估了其抗肿瘤和抗惊厥特性。一些化合物显示出中等的生物活性,毒性低 (Paronikyan 等,2009).
抗菌活性
- 合成了噻吩并[2,3-c]哒嗪衍生物,并测量了它们对几种微生物的抗菌和抗真菌活性,说明了该化合物在开发新型抗菌剂中的潜力 (El-Mariah,2008).
作用机制
Target of action
They can serve as ligands for various receptors and inhibit certain enzymes .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, thiazole derivatives can interact with their targets through various types of chemical bonds and interactions, leading to changes in the target’s function .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiazole derivatives are known to be involved in a wide range of biological processes .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Thiazole derivatives are known to have various biological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, and antimalarial activities .
生化分析
Biochemical Properties
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and nucleic acids, leading to enzyme inhibition or activation and changes in gene expression. For instance, by inhibiting kinase activity, it can disrupt phosphorylation events critical for cell signaling and function . Additionally, its interaction with DNA and RNA can hinder the replication and transcription processes, ultimately affecting protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may be actively transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2-Amino-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and RNA, or to the cytoplasm, where it affects kinase activity and cell signaling pathways .
属性
IUPAC Name |
2-amino-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS2/c10-9-11-6-7(16-9)5(12-13-8(6)14)4-2-1-3-15-4/h1-3H,(H2,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVPJIWJWUOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)


![N-[2-(3,4-Dimethylphenoxy)ethyl]aniline](/img/structure/B1437318.png)

![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1437322.png)

